2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate
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Overview
Description
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate is a complex organic compound with the molecular formula C8H7NO6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid with methylating agents in the presence of a catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid: A closely related compound with similar structural features.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Another compound with a pyrrole ring and carboxylic acid groups.
Uniqueness
2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate is unique due to its specific dioxino-pyrrole fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H11NO7 |
---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
3-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C9H9NO6.H2O/c1-3-2-15-6-4(8(11)12)10-5(9(13)14)7(6)16-3;/h3,10H,2H2,1H3,(H,11,12)(H,13,14);1H2 |
InChI Key |
UALADOYAKCGYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(NC(=C2O1)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
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